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molecular formula C8H9NO4 B8810713 Ethyl 2-(2,5-dioxopyrrol-1-yl)acetate CAS No. 57079-04-6

Ethyl 2-(2,5-dioxopyrrol-1-yl)acetate

Cat. No. B8810713
M. Wt: 183.16 g/mol
InChI Key: APWRAEFIWMXQDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07781463B2

Procedure details

Reagents: Ph3P (1.31 g, 5 mmol), DEAD (0.8 ml, 5 mmol), ethyl glycollate (0.71 ml, 7.5 mmol) and maleimide (0.48 g, 5 mmol).
Name
Quantity
1.31 g
Type
reactant
Reaction Step One
Name
DEAD
Quantity
0.8 mL
Type
reactant
Reaction Step Two
Quantity
0.71 mL
Type
reactant
Reaction Step Three
Quantity
0.48 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.CCOC(/N=N/C(OCC)=O)=O.[CH3:32][CH2:33][O:34][C:35]([CH2:37]O)=[O:36].[C:39]1(=[O:45])[NH:43][C:42](=[O:44])[CH:41]=[CH:40]1>>[CH2:33]([O:34][C:35]([CH2:37][N:43]1[C:39](=[O:45])[CH:40]=[CH:41][C:42]1=[O:44])=[O:36])[CH3:32]

Inputs

Step One
Name
Quantity
1.31 g
Type
reactant
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
Step Two
Name
DEAD
Quantity
0.8 mL
Type
reactant
Smiles
CCOC(=O)/N=N/C(=O)OCC
Step Three
Name
Quantity
0.71 mL
Type
reactant
Smiles
CCOC(=O)CO
Step Four
Name
Quantity
0.48 g
Type
reactant
Smiles
C1(C=CC(N1)=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(C)OC(=O)CN1C(C=CC1=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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